Cas no 125971-58-6 (2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide structure](https://it.kuujia.com/scimg/cas/125971-58-6x500.png)
125971-58-6 structure
Nome del prodotto:2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide Proprietà chimiche e fisiche
Nomi e identificatori
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- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- 125971-58-6
- rel-(R)-2-((R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- rel-(alphaR,betaR)-4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide
- (2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- DTXSID501133346
- (R)-2-((R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 145376-26-7
- rel-(I+/-R,I(2)R)-4-Fluoro-I+/--(2-methyl-1-oxopropyl)-I(3)-oxo-N,I(2)-diphenylbenzenebutanamide
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- Inchi: 1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)
- Chiave InChI: SNPBHOICIJUUFB-UHFFFAOYSA-N
- Sorrisi: FC1=CC=C(C(C(C(C(NC2=CC=CC=C2)=O)C(C(C)C)=O)C2=CC=CC=C2)=O)C=C1
Proprietà calcolate
- Massa esatta: 417.174
- Massa monoisotopica: 417.174
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 8
- Complessità: 614
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.2A^2
- XLogP3: 5.7
Proprietà sperimentali
- Colore/forma: Liquido incolore o giallastro
- Densità: 1.211
- Punto di ebollizione: 631.378°C at 760 mmHg
- Punto di infiammabilità: 335.645°C
- Indice di rifrazione: 1.599
- PSA: 63.24000
- LogP: 5.34520
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide Letteratura correlata
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:125971-58-6)2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta